Isodecane, [methylidynetris(oxy)]tris-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isodecane, [methylidynetris(oxy)]tris-: is a chemical compound with the molecular formula C31H64O3 . It is known for its unique structure, which includes three isodecane groups connected by a central oxygen atom. This compound is often used in various industrial applications due to its stability and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isodecane, [methylidynetris(oxy)]tris- typically involves the reaction of isodecane with a central oxygen-containing compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of Isodecane, [methylidynetris(oxy)]tris- is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the final product. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Isodecane, [methylidynetris(oxy)]tris- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen atom and the isodecane groups in the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Isodecane, [methylidynetris(oxy)]tris- under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using various halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Isodecane, [methylidynetris(oxy)]tris- is used as a solvent and reagent in various chemical reactions. Its stability and unique structure make it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In biological and medical research, Isodecane, [methylidynetris(oxy)]tris- is used in the formulation of pharmaceuticals and as a carrier for drug delivery systems.
Industry: Industrially, Isodecane, [methylidynetris(oxy)]tris- is used in the production of lubricants, surfactants, and other specialty chemicals. Its chemical properties make it suitable for use in high-performance applications .
Wirkmechanismus
The mechanism by which Isodecane, [methylidynetris(oxy)]tris- exerts its effects is primarily related to its chemical structure. The central oxygen atom and the isodecane groups interact with various molecular targets, influencing chemical reactions and biological processes. The pathways involved depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Decane, [methylidynetris(oxy)]tris-
- Nonane, [methylidynetris(oxy)]tris-
- Octane, [methylidynetris(oxy)]tris-
Comparison: Isodecane, [methylidynetris(oxy)]tris- is unique due to its specific isodecane groups and the central oxygen atom. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and application versatility. The presence of isodecane groups provides unique chemical properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
27136-79-4 |
---|---|
Molekularformel |
C31H64O3 |
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
1-[bis(8-methylnonoxy)methoxy]-8-methylnonane |
InChI |
InChI=1S/C31H64O3/c1-28(2)22-16-10-7-13-19-25-32-31(33-26-20-14-8-11-17-23-29(3)4)34-27-21-15-9-12-18-24-30(5)6/h28-31H,7-27H2,1-6H3 |
InChI-Schlüssel |
REGOXHBDMWJBSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCOC(OCCCCCCCC(C)C)OCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.